![molecular formula C14H23N3 B2987547 2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]ethanamine CAS No. 890141-61-4](/img/structure/B2987547.png)
2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]ethanamine
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as NMR, IR, and HRMS spectroscopy . Unfortunately, the specific molecular structure analysis for “2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]ethanamine” is not available in the accessed resources.Scientific Research Applications
- Findings : Several novel compounds showed affinity for alpha1-adrenergic receptors. In silico docking and molecular dynamics simulations identified promising lead compounds .
Alpha1-Adrenergic Receptor Ligands
Central Nervous System (CNS) Drug Discovery
Future Directions
The future directions for research on “2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]ethanamine” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential therapeutic applications could be explored further, given the interest in related compounds for their therapeutic potential .
Mechanism of Action
Target of Action
The primary target of 2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]ethanamine is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
This compound interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic neurotransmission .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, which can enhance the transmission of signals in the cholinergic pathway .
Pharmacokinetics
This suggests that these compounds may have good bioavailability and can effectively interact with their target receptors .
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to enhanced cholinergic neurotransmission . This can potentially improve cognitive function, making this compound of interest for the treatment of conditions like Alzheimer’s disease .
properties
IUPAC Name |
2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-12-4-3-5-14(13(12)2)17-10-8-16(7-6-15)9-11-17/h3-5H,6-11,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLQGJHCMWDBPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CCN)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]ethanamine |
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